Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2
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Overview
Description
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 is a synthetic decapeptide, which is a sequence of ten amino acids. This compound is known for its role in stimulating the release of gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland . It is often used in medical and scientific research due to its ability to mimic natural hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to streamline the coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Quality Control: Analytical techniques such as mass spectrometry and HPLC are employed to ensure the purity and identity of the peptide.
Chemical Reactions Analysis
Types of Reactions
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tryptophan and tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling agents.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of dioxindole derivatives from tryptophan residues.
Scientific Research Applications
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones.
Medicine: Explored as a therapeutic agent in conditions like prostate cancer and precocious puberty.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Mechanism of Action
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 exerts its effects by binding to the luteinizing hormone-releasing hormone (LHRH) receptor on the surface of target cells . This binding triggers a cascade of intracellular events leading to the release of LH and FSH from the anterior pituitary gland. These hormones then act on the gonads to regulate reproductive functions.
Comparison with Similar Compounds
Similar Compounds
Triptorelin: Another synthetic decapeptide with a similar sequence but different therapeutic applications.
Leuprolide: A synthetic nonapeptide used in the treatment of hormone-sensitive cancers.
Goserelin: A synthetic decapeptide used in the treatment of prostate cancer and breast cancer.
Uniqueness
Pyr-His-Trp-Ser-Tyr-Gly-Leu-Ser-Pro-Gly-NH2 is unique due to its specific sequence and its ability to mimic natural LHRH. This makes it particularly useful in research and therapeutic applications where precise control of gonadotropin release is required.
Properties
CAS No. |
107569-48-2 |
---|---|
Molecular Formula |
C52H68N14O14 |
Molecular Weight |
1113.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H68N14O14/c1-27(2)16-35(47(75)65-40(25-68)52(80)66-15-5-8-41(66)51(79)56-22-42(53)70)60-44(72)23-57-45(73)36(17-28-9-11-31(69)12-10-28)61-50(78)39(24-67)64-48(76)37(18-29-20-55-33-7-4-3-6-32(29)33)62-49(77)38(19-30-21-54-26-58-30)63-46(74)34-13-14-43(71)59-34/h3-4,6-7,9-12,20-21,26-27,34-41,55,67-69H,5,8,13-19,22-25H2,1-2H3,(H2,53,70)(H,54,58)(H,56,79)(H,57,73)(H,59,71)(H,60,72)(H,61,78)(H,62,77)(H,63,74)(H,64,76)(H,65,75)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
PPHTYZVEJKXMNS-PVEGFDORSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
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